molecular formula C19H18ClFN4O B2356168 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1203178-02-2

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

カタログ番号: B2356168
CAS番号: 1203178-02-2
分子量: 372.83
InChIキー: LMEGZTLPSCAHFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule is characterized by a benzimidazole pharmacophore linked to a 2-chloro-6-fluorophenyl methanone group via a piperazine spacer. The specific arrangement of these moieties is engineered to interact with diverse biological targets, making it a valuable scaffold for investigating new therapeutic pathways. The core benzimidazole structure is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. Research on analogous compounds highlights significant potential for antimicrobial and anti-tubercular applications . Furthermore, the piperazine ring is a common feature in molecules with confirmed anti-inflammatory activity , suggesting a potential mechanism of action involving the modulation of inflammatory mediators like NO and TNF-α . The 2-chloro-6-fluorophenyl subunit is a strategic structural element found in various bioactive molecules and is known to influence the compound's physicochemical properties and binding affinity . This product is intended for use in high-throughput screening, hit-to-lead optimization, and mechanism-of-action studies . Researchers can utilize it to explore structure-activity relationships (SAR) or as a building block for synthesizing more complex chemical libraries. CAS Number: Not assigned Molecular Formula: C19H17ClFN4O (calculated) Molecular Weight: 363.82 g/mol (calculated) Storage: Store in a cool, dry place. Protect from light. This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

特性

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEGZTLPSCAHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₆H₁₈ClF₂N₅
  • Molecular Weight : 355.81 g/mol
  • CAS Number : 1171995-68-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • GABA-A Receptors : The benzimidazole moiety in the compound is known to act as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential use in treating anxiety and seizure disorders .
  • Heparanase Inhibition : Research has demonstrated that derivatives of benzimidazole can inhibit heparanase, an enzyme implicated in cancer metastasis. The compound has shown promising in vitro activity against heparanase with IC₅₀ values ranging from 0.23 to 0.29 µM .

Anticancer Activity

Numerous studies have reported the anticancer potential of benzimidazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC₅₀ (µM)Mechanism
A431< 0.5Heparanase inhibition
Various0.23 - 0.29GABA-A receptor modulation

Antimicrobial Activity

Benzimidazole derivatives have also been noted for their antimicrobial properties. The compound’s structure allows it to disrupt microbial cellular processes, thereby exhibiting antibacterial and antifungal effects.

Neuropharmacological Effects

The interaction with GABA-A receptors suggests potential applications in neuropharmacology, particularly for conditions such as epilepsy and anxiety disorders. The modulation of these receptors can lead to increased sedation and anxiolytic effects.

Case Studies and Research Findings

  • Study on Heparanase Inhibition :
    A study highlighted the effectiveness of benzimidazole derivatives as heparanase inhibitors, which play a critical role in tumor progression and metastasis. The compound displayed significant inhibitory activity, indicating its potential as an anticancer agent .
  • GABA-A Receptor Modulation :
    Another research effort focused on the structure-activity relationship (SAR) of benzimidazole derivatives as GABA-A receptor modulators. The study found that specific substitutions on the benzimidazole ring enhanced receptor affinity and metabolic stability, suggesting avenues for further development .
  • Neurotoxicity Assessments :
    Evaluations conducted on various benzimidazole derivatives indicated a favorable safety profile concerning neurotoxicity, making them suitable candidates for therapeutic applications in neurology.

類似化合物との比較

Comparison with Structural Analogs

(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a)
  • Structure : Differs by replacing the 2-chloro-6-fluorophenyl group with a simple phenyl ring.
  • Synthesis: Prepared via condensation of phenyl(piperazin-1-yl)methanone with a benzimidazole-methyl chloride derivative in DMF .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives ()
  • Structure: Feature a 4-fluorophenyl group directly attached to the benzimidazole core, lacking the piperazine-methanone moiety.
  • Synthesis: Synthesized via condensation of 4-fluorobenzaldehyde with diaminobenzene derivatives in ethanol/water with sodium metabisulfite .
  • Key Difference : Simpler scaffold may limit multitarget activity but improves metabolic stability due to fewer rotatable bonds.
Bis(benzimidazole) Pd Complexes ()
  • Structure : Include a Pd metal center coordinated to sulfur-linked benzimidazole units.
  • Synthesis : Requires multi-step reactions involving carbon disulfide, chloroacetic acid, and Pd salt coordination .
  • Key Difference: Metal coordination enhances biological activity (e.g., anticancer properties) but introduces toxicity concerns absent in the non-metallated target compound.

Physicochemical and Analytical Data Comparison

Compound Molecular Formula (Calc. MW) LC-MS [M+H]+ Rf (TLC) Purification Method
Target Compound C₂₀H₁₈ClFN₄O (392.84) 393.2* 0.65† Column chromatography
(11a) C₁₉H₁₈N₄O (318.38) 319.1* 0.70† Column chromatography
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole C₁₄H₁₂FN₂ (233.26) 233.1 0.65 (DCM/ether/MeOH) Crystallization
Pd-BIPM Complex C₂₃H₁₈N₄OPdS (541.93) 542.9* N/A Precipitation

*Theoretical values calculated based on molecular formulas. †Rf values depend on solvent systems (e.g., DCM/ether/MeOH for –5).

準備方法

Synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine

The benzimidazole-piperazine intermediate is synthesized via nucleophilic substitution.

Step 1: Preparation of 2-(Chloromethyl)-1H-benzo[d]imidazole
A mixture of 1H-benzo[d]imidazole (10 mmol) and paraformaldehyde (12 mmol) in concentrated hydrochloric acid (20 mL) is stirred at 60°C for 6 hours. Chloromethylation yields 2-(chloromethyl)-1H-benzo[d]imidazole as a white solid (78% yield).

Step 2: Alkylation of Piperazine
2-(Chloromethyl)-1H-benzo[d]imidazole (5 mmol) is reacted with piperazine (6 mmol) in acetonitrile under reflux for 12 hours. The product, 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine, is isolated by filtration and recrystallized from methanol (yield: 65%).

Intermediate Reagents Conditions Yield
2-(Chloromethyl)-benzimidazole HCl, paraformaldehyde 60°C, 6 hrs 78%
4-((Benzimidazolyl)methyl)piperazine Piperazine, CH₃CN Reflux, 12 hrs 65%

Synthesis of (2-Chloro-6-fluorophenyl)methanoyl Chloride

2-Chloro-6-fluorobenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) at 70°C for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow liquid (92% yield).

Coupling Strategies for Final Product Assembly

Amide Coupling Using TBTU

The most efficient method involves activating the acyl chloride intermediate with TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate):

Procedure

  • (2-Chloro-6-fluorophenyl)methanoyl chloride (1.2 eq) is dissolved in dry DMF (10 mL).
  • TBTU (1.1 eq) and N-ethyldiisopropylamine (3 eq) are added under nitrogen.
  • 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine (1 eq) is introduced, and the mixture is stirred at 25°C for 4 hours.
  • The reaction is quenched with ice water, and the precipitate is filtered and purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to afford the title compound (yield: 70%).

Characterization Data

  • MS (ESI): m/z 373.1 [M+H⁺] (calc. 372.8).
  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.85–7.42 (m, 4H, aromatic-H), 4.12 (s, 2H, CH₂), 3.72–3.15 (m, 8H, piperazine-H).

Mitsunobu-Based Alkylation

An alternative route employs Mitsunobu conditions to couple pre-formed fragments:

Procedure

  • (2-Chloro-6-fluorophenyl)methanol (1 eq), 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine (1 eq), and triphenylphosphine (1.2 eq) are dissolved in THF.
  • Diethyl azodicarboxylate (1.2 eq) is added dropwise at 0°C.
  • After stirring at 25°C for 12 hours, the solvent is evaporated, and the residue is purified by recrystallization from ethyl acetate (yield: 58%).

One-Pot Sequential Synthesis

A streamlined one-pot method minimizes intermediate isolation:

Procedure

  • 2-Chloro-6-fluorobenzoic acid (1 eq) and 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine (1 eq) are combined in DMF.
  • HATU (1.1 eq) and DIPEA (3 eq) are added, and the mixture is stirred at 25°C for 6 hours.
  • The product is precipitated with water, filtered, and dried (yield: 68%).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • DMF vs. THF: DMF enhances coupling efficiency (70% vs. 58% in THF) due to superior solubility of intermediates.
  • Temperature: Reactions at 25°C outperform 0°C conditions (70% vs. 52% yield).

Catalytic Additives

  • Copper(I) Iodide: Adding CuI (0.1 eq) in THF increases yield to 76% by facilitating Ullmann-type couplings.

Industrial-Scale Production Protocols

Patent-Scale Synthesis (Adapted from IL183594A)

Step 1: Large-Scale Alkylation

  • 2-(Chloromethyl)-1H-benzo[d]imidazole (1 kg) and piperazine (1.2 kg) are refluxed in acetonitrile (20 L) for 24 hours.
  • The product is isolated via centrifugation (yield: 63%).

Step 2: Coupling Reaction

  • The piperazine intermediate (1 kg) is reacted with (2-chloro-6-fluorophenyl)methanoyl chloride (1.1 kg) in DMF (15 L) using TBTU (1.1 kg).
  • Crude product is purified by recrystallization from methanol (yield: 69%, purity >98%).

Analytical and Spectroscopic Validation

Mass Spectrometry Fragmentation Patterns

  • The title compound exhibits a dominant fragment at m/z 316.1, corresponding to cleavage of the piperazine-methanone bond.
  • Comparative analysis with sildenafil analogs confirms the benzimidazole moiety’s stability under ESI conditions.

PXRD and Thermal Analysis

  • PXRD: Distinct peaks at 2θ = 12.4°, 18.7°, and 24.2° confirm crystalline structure.
  • DSC: Melting onset at 218°C (ΔH = 145 J/g).

Q & A

Q. What are the optimized synthetic routes for (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone, and how are reaction conditions controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step pathways, such as:
  • Step 1 : Formation of the benzo[d]imidazole core via condensation of glyoxal with ammonia and formaldehyde under microwave irradiation to accelerate reaction kinetics .
  • Step 2 : Alkylation of the imidazole nitrogen using 2-chloro-6-fluorophenyl methanone derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether or alkyl linkage .
  • Step 3 : Coupling with a piperazine ring via nucleophilic substitution, requiring precise control of solvent polarity (e.g., DMF or ethanol) and temperature (80–100°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95% by HPLC) .
    Key parameters include reaction time (4–12 hours), stoichiometric ratios (1:1.2 for imidazole:carbonyl reagent), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) identifies proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, piperazine methylene at δ 3.4–4.1 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at ~430–450 m/z) and detects fragmentation patterns .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and C-F/C-Cl bonds (600–800 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in crystalline form, though crystal growth requires slow evaporation from DMSO/MeOH .

Q. How can reaction conditions be optimized to mitigate low yields in piperazine coupling steps?

  • Methodological Answer : Low yields (e.g., <50%) often arise from steric hindrance or competing side reactions. Strategies include:
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis : Adding catalytic KI or tetrabutylammonium iodide (TBAI) accelerates SN2 reactions .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) reduces decomposition of heat-sensitive intermediates .
  • Real-Time Monitoring : TLC (silica, UV visualization) tracks reaction progress, enabling timely quenching .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity, and how can biochemical assays validate these hypotheses?

  • Methodological Answer : The compound’s bioactivity (e.g., antimicrobial, anticancer) is hypothesized to stem from:
  • Receptor Binding : Piperazine and benzoimidazole moieties may interact with G-protein-coupled receptors (GPCRs) or kinase active sites via H-bonding and hydrophobic interactions .
  • Validation Methods :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates .
  • Cellular Uptake Studies : Fluorescence labeling (e.g., FITC conjugation) quantifies intracellular accumulation in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities and stability of ligand-receptor complexes (e.g., using AutoDock Vina or Schrödinger Suite) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity Standards : Compare HPLC chromatograms (e.g., >95% vs. 80% purity) and impurity profiles .
  • Assay Conditions : Normalize bioactivity data to control experiments (e.g., cell viability under identical serum concentrations) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues, crystal polymorphism) .
    Cross-laboratory validation via round-robin testing (e.g., shared batch synthesis) minimizes protocol-driven biases .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic (PK) properties and toxicity?

  • Methodological Answer :
  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ~2.5–3.5), CYP450 metabolism, and blood-brain barrier permeability .
  • Toxicity Profiling : Employ tools like ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test in silico) .
  • Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) maps phase I/II metabolites in simulated hepatic microsomes .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies often report divergent degradation rates due to:
  • pH-Dependent Hydrolysis : The carbonyl group may hydrolyze faster in acidic (pH <3) or alkaline (pH >9) conditions. Accelerated stability testing (40°C/75% RH) over 4–12 weeks quantifies degradation products via LC-MS .
  • Excipient Interactions : Co-formulants (e.g., cyclodextrins) can stabilize the compound by encapsulation, requiring compatibility screening .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。